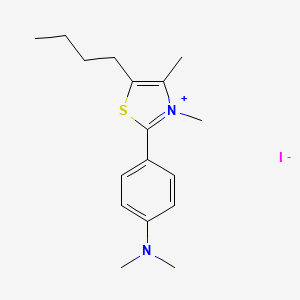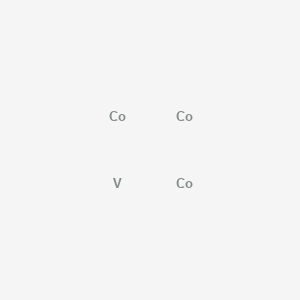
Cobalt;vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and vanadium are transition metals known for their unique properties and wide range of applications. When combined, cobalt and vanadium form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial fields. These compounds are often studied for their catalytic, magnetic, and electrochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt-vanadium compounds can be synthesized through various methods, including hydrothermal synthesis, chemical vapor deposition, and electrodeposition. One common method is the one-step hydrothermal synthesis, where cobalt species are introduced into vanadium oxide precursors under high-temperature and high-pressure conditions . This method allows for the formation of cobalt-vanadium nanocomposites with unique morphologies and high catalytic activity.
Industrial Production Methods: In industrial settings, cobalt-vanadium compounds are often produced through smelting and leaching processes. The raw materials, such as vanadium-bearing magnetite and cobalt ores, are subjected to high-temperature treatments to extract the desired metals. These metals are then combined through various chemical processes to form the final compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the ligands present in the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-vanadium compounds include hydrogen peroxide, ammonia, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-vanadium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce vanadium pentoxide and cobalt oxides, while reduction reactions may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Cobalt-vanadium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including water splitting and organic synthesis . In biology and medicine, these compounds are studied for their potential therapeutic applications, such as anticancer and antidiabetic agents . In industry, cobalt-vanadium compounds are used in the production of high-strength alloys, batteries, and supercapacitors .
Wirkmechanismus
The mechanism of action of cobalt-vanadium compounds involves their interaction with various molecular targets and pathways. For example, vanadium compounds are known to inhibit protein tyrosine phosphatases, leading to the modulation of insulin signaling pathways . Cobalt compounds, on the other hand, can interact with cellular redox systems, affecting oxidative stress and cellular metabolism . The combined effects of cobalt and vanadium in these compounds can result in synergistic therapeutic and catalytic activities.
Vergleich Mit ähnlichen Verbindungen
Cobalt-vanadium compounds can be compared with other transition metal compounds, such as nickel-vanadium and iron-vanadium compounds. While all these compounds exhibit catalytic and electrochemical properties, cobalt-vanadium compounds are unique in their ability to form stable nanostructures with high surface areas and catalytic activity . This makes them particularly valuable in applications requiring high efficiency and stability.
List of Similar Compounds:- Nickel-vanadium compounds
- Iron-vanadium compounds
- Copper-vanadium compounds
- Zinc-vanadium compounds
Conclusion
Cobalt-vanadium compounds are versatile materials with a wide range of applications in scientific research and industry Their unique chemical and physical properties make them valuable in fields such as catalysis, medicine, and energy storage
Eigenschaften
CAS-Nummer |
12134-06-4 |
|---|---|
Molekularformel |
Co3V |
Molekulargewicht |
227.7411 g/mol |
IUPAC-Name |
cobalt;vanadium |
InChI |
InChI=1S/3Co.V |
InChI-Schlüssel |
RIQAGZHNSNOFTA-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[Co].[Co].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


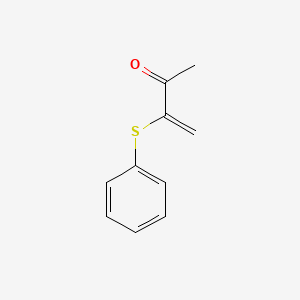

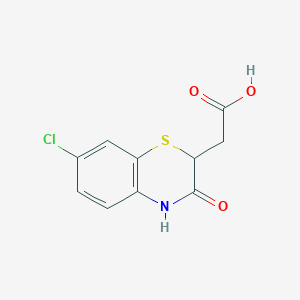
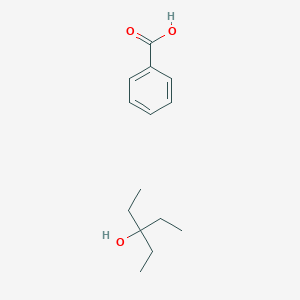
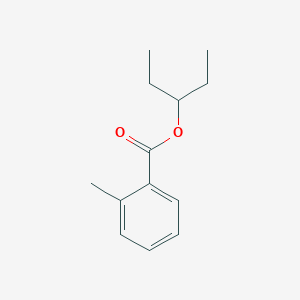

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
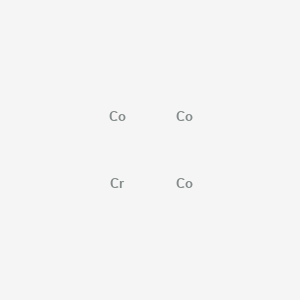
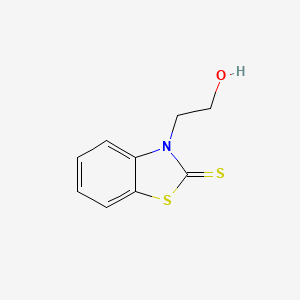
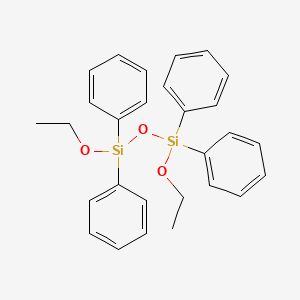

![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)

